(R)-(+)-Timolol Maleate
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Overview
Description
®-(+)-Timolol Maleate is a non-selective beta-adrenergic receptor antagonist. It is commonly used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. Additionally, it is used orally for managing hypertension and preventing heart attacks .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Timolol Maleate involves the reaction of ®-(+)-Timolol with maleic acid. The process typically includes the following steps:
Formation of ®-(+)-Timolol: This involves the reaction of 1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol with appropriate reagents under controlled conditions.
Formation of Maleate Salt: The ®-(+)-Timolol is then reacted with maleic acid to form ®-(+)-Timolol Maleate
Industrial Production Methods: Industrial production of ®-(+)-Timolol Maleate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of ®-(+)-Timolol are synthesized using automated reactors.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions: ®-(+)-Timolol Maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
®-(+)-Timolol Maleate has a wide range of scientific research applications:
Mechanism of Action
®-(+)-Timolol Maleate exerts its effects by blocking beta-adrenergic receptors. This leads to:
Reduction of Intraocular Pressure: By inhibiting beta receptors in the ciliary body of the eye, it reduces the production of aqueous humor
Lowering Blood Pressure: It decreases sympathetic outflow and reduces heart rate and cardiac output
Prevention of Heart Attacks: It reduces myocardial oxygen demand by decreasing heart rate and contractility
Comparison with Similar Compounds
Brinzolamide: Another compound used in the treatment of glaucoma.
Flumethasone Pivalate: A corticosteroid with anti-inflammatory properties.
Clioquinol: An antifungal and antibacterial agent
Uniqueness: ®-(+)-Timolol Maleate is unique due to its dual action as a beta-adrenergic receptor antagonist and its effectiveness in both ocular and systemic applications. Its ability to reduce intraocular pressure and manage cardiovascular conditions makes it a versatile therapeutic agent .
Properties
CAS No. |
50929-98-1 |
---|---|
Molecular Formula |
C17H28N4O7S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
WLRMANUAADYWEA-WLHGVMLRSA-N |
SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
26791-17-3 |
Related CAS |
33305-95-2 26921-17-5 (maleate (1:1) salt) 26839-75-8 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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